molecular formula C9H13N5 B3086615 1-methyl-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 116035-75-7

1-methyl-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B3086615
CAS No.: 116035-75-7
M. Wt: 191.23 g/mol
InChI Key: JPVMCSXKFPMWDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a chemical scaffold of significant interest in medicinal chemistry and drug discovery. This compound serves as a versatile building block for the synthesis of novel bioactive molecules. Its core structure, the 1H-pyrazolo[3,4-d]pyrimidine, is a well-known adenine bioisostere, allowing it to interact with a variety of enzyme active sites, particularly kinases . In research, this scaffold has been strategically utilized in the design and synthesis of potential therapeutic agents. Notably, analogs based on this structure have been developed as potent and irreversible Bruton's tyrosine kinase (BTK) inhibitors , which are a clinical hotspot for the treatment of B-cell tumors and autoimmune diseases . Furthermore, closely related pyrazolopyrimidine compounds have demonstrated substantial anti-inflammatory activity by inhibiting the production of key inflammatory cytokines such as NO, IL-6, and TNF-α in cellular models, and have shown efficacy in an in vivo model of acute lung injury . The scaffold has also been employed in the development of high-affinity sigma-1 receptor (σ1R) ligands , which have been investigated for their potential antinociceptive properties in models of neuropathic pain . This product is provided For Research Use Only. It is intended for laboratory research and chemical synthesis applications and is not intended for diagnostic, therapeutic, or any human use. Researchers can leverage this compound to explore new structure-activity relationships and develop novel inhibitors for various biological targets.

Properties

IUPAC Name

1-methyl-N-propylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N5/c1-3-4-10-8-7-5-13-14(2)9(7)12-6-11-8/h5-6H,3-4H2,1-2H3,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPVMCSXKFPMWDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=C2C=NN(C2=NC=N1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60902854
Record name NoName_3427
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60902854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116035-75-7
Record name 1-Methyl-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116035-75-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the cyclization of a pyrazole derivative with a suitable amidine compound. The reaction is often catalyzed by bases such as sodium hydroxide or ethoxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully monitored to maintain the desired temperature, pressure, and pH levels.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyrimidine ring demonstrates reactivity at position C6, where halogen atoms (typically chlorine) undergo substitution. In related derivatives, this site reacts with:

  • Primary/secondary amines (e.g., aniline, hydrazine) under mild conditions (25–60°C, ethanol) to form amino-substituted analogs

  • Alkoxy groups via reaction with alcohols (e.g., 2-chloroethanol) in basic media (KOH/EtOH)

Example reaction pathway :
C6 Cl+R NH2C6 NHR+HCl\text{C6 Cl}+\text{R NH}_2\rightarrow \text{C6 NHR}+\text{HCl}
Conditions: Ethanol, reflux (4–6 hr), yields 65–82%

Condensation Reactions

The exocyclic amine group at C4 participates in hydrazone formation:

ReactantConditionsProduct TypeYield (%)
Aromatic aldehydesGlacial acetic acid, refluxHydrazones70–85
KetonesAcetic anhydride, 100°CCyclized pyrazolo-triazoles55–68

These reactions expand π-conjugation, enhancing interactions with biological targets like EGFR and CDK2 .

Oxidation/Reduction Processes

The propylamino side chain undergoes:

  • Oxidation : Forms N-oxide derivatives using H₂O₂/CH₃COOH (20–25°C, 3 hr)

  • Reductive alkylation : Reacts with aldehydes in presence of NaBH₃CN to extend alkyl chains

Key observation: Oxidation at the pyrimidine nitrogen reduces kinase inhibitory activity by 40–60% compared to parent compound .

Heterocycle Functionalization

The pyrazole ring enables:

  • Electrophilic substitution at C3/C5 positions with nitrating agents (HNO₃/H₂SO₄)

  • Cross-coupling reactions (Suzuki, Heck) using Pd catalysts to introduce aryl/vinyl groups

Suzuki coupling example :
C3 Br+Ar B OH 2Pd PPh3 4C3 Ar\text{C3 Br}+\text{Ar B OH }_2\xrightarrow{\text{Pd PPh}_3\text{ }_4}\text{C3 Ar}
Yields: 58–73% (THF, 80°C, 12 hr)

Comparative Reactivity with Analogues

Reactivity contrasts with structurally similar compounds:

CompoundC6 ReactivityHydrazone FormationBioactivity Linkage
1-methyl-N-propyl derivative (target)ModerateHighStrong EGFR/CDK2 inhibition
1-phenyl analogs HighModerateReduced selectivity
6-chloro derivatives Very highLowEnhanced cytotoxicity

Data aggregated from kinase inhibition assays

Stability Under Physiological Conditions

Critical degradation pathways:

  • Hydrolysis : Slow decomposition in PBS (pH 7.4, 37°C) with t₁/₂ = 8.2 hr

  • Photodegradation : 15% loss after 24 hr exposure to UV-A light

Stabilization strategies include formulation with cyclodextrins or PEGylation .

This reactivity profile establishes 1-methyl-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine as a versatile scaffold for developing kinase-targeted therapeutics. Recent studies highlight its optimized balance of synthetic accessibility (3–4 step synthesis from commercial precursors) and pharmacological efficacy against resistant cancer phenotypes .

Scientific Research Applications

Medicinal Chemistry Applications

1-methyl-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been studied for its potential therapeutic effects:

Anticancer Activity

Research has shown that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit anticancer properties. Studies suggest that this compound may inhibit specific kinases involved in cancer cell proliferation. For instance, it has been investigated as a potential inhibitor of the Aurora kinase family, which plays a critical role in cell division and is often overexpressed in tumors.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies indicate that it may reduce the production of pro-inflammatory cytokines, suggesting a potential application in treating inflammatory diseases.

Case Studies

Several case studies have documented the efficacy of similar compounds in preclinical models:

  • Aurora Kinase Inhibition : A study demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines showed significant inhibition of Aurora A and B kinases in cancer cell lines.
  • Inflammation Models : In animal models of arthritis, pyrazolo[3,4-d]pyrimidine derivatives reduced joint inflammation and pain scores significantly.

Mechanism of Action

The mechanism of action of 1-methyl-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with molecular targets such as kinases. It inhibits the activity of these enzymes by binding to their active sites, thereby preventing the phosphorylation of target proteins. This inhibition can lead to the disruption of signaling pathways involved in cell growth and proliferation .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Pyrazolo[3,4-d]pyrimidin-4-amine derivatives exhibit diverse biological activities depending on substituents at the 1-, 3-, and 4-positions. Key analogues include:

Compound Name Substituents Molecular Formula Key Structural Differences vs. Target Compound
N,1-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine 1-Me, 4-NMe₂ C₇H₉N₅ Smaller N-methyl vs. N-propyl; reduced hydrophobicity
MLN0128 (Sapanisertib) 1-(4-Fluorobenzyl), 3-(morpholine-4-carbonyl) C₂₀H₂₁FN₆O₂ Bulky aryl and morpholine groups; dual mTORC1/2 inhibition
PP3 (1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine) 1-Ph, 4-NH₂ C₁₁H₉N₅ Aromatic phenyl vs. aliphatic propyl; impacts π-π interactions
OSI-027 (R39) 1-(2-Methoxyethyl), 3-(quinoline-3-yl) C₂₀H₂₁N₇O Quinoline moiety enhances mTOR binding; IC₅₀ = 22 nM (mTORC1)
Ibrutinib Impurity 1-Isopropyl, 3-(4-phenoxyphenyl) C₂₁H₂₀N₆O Phenoxyphenyl group confers BTK selectivity

Key Observations :

  • N-Alkyl Groups : The N-propyl group in the target compound balances hydrophobicity and steric bulk compared to smaller N-methyl () or larger N-aryl () substituents. This may improve cell permeability relative to N-aryl analogues.

Key Findings :

  • The target compound’s propyl group may confer moderate kinase affinity, but its activity is likely lower than analogues with bulky substituents (e.g., MLN0128’s IC₅₀ of 22 nM for mTORC1) .
  • BTK inhibitors () prioritize halogenated aryl groups for selectivity, suggesting the target’s simpler structure may lack comparable potency.
Physicochemical Properties
Property Target Compound N,1-Dimethyl Analogue PP3
Molecular Weight 178.23 163.18 211.23
Calculated logP ~1.2 (estimated) 0.8 2.1
Solubility Moderate (aliphatic) High (polar N-Me₂) Low (aromatic Ph)
Synthetic Yield Not reported 48% (similar methods) 85% (tech. grade)

Key Insights :

  • Yields for pyrazolo[3,4-d]pyrimidin-4-amine synthesis typically range from 44% to 85% depending on substituents .

Biological Activity

1-Methyl-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS Number: 116035-75-7) is a heterocyclic compound that has garnered attention for its biological activities, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2). This compound is part of the pyrazolo[3,4-d]pyrimidine family, which is known for various pharmacological properties, including anticancer effects.

The primary mechanism of action for this compound involves the inhibition of CDK2. This kinase plays a crucial role in cell cycle regulation, particularly in the transition from the G1 phase to the S phase. By inhibiting CDK2, this compound can significantly impede cell proliferation, making it a potential candidate for cancer therapy.

Anticancer Properties

Recent studies have explored the anticancer potential of this compound. For instance, research has demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant anti-proliferative activity against various cancer cell lines. Notably, compounds similar to this compound have shown promising results in inhibiting epidermal growth factor receptor (EGFR) activity, which is critical in many cancers.

CompoundCell LineIC50 (µM)Mechanism
12bA5498.21EGFR Inhibitor
12bHCT-11619.56EGFR Inhibitor
12bEGFR WT0.016Apoptosis Induction
12bEGFR T790M0.236Apoptosis Induction

These findings suggest that compounds with a similar scaffold to this compound may induce apoptosis and arrest the cell cycle at critical phases (S and G2/M), thereby exhibiting potential as effective anticancer agents .

In Vitro Studies

In vitro studies have shown that this compound can induce apoptosis in cancer cells and alter key apoptotic markers such as BAX/Bcl-2 ratios. The ability to modulate these pathways is essential for developing targeted cancer therapies.

Case Studies

A notable case study involved the synthesis and evaluation of new derivatives based on the pyrazolo[3,4-d]pyrimidine structure. The synthesized compounds were screened for their anti-proliferative activities against A549 (lung adenocarcinoma) and HCT-116 (colon carcinoma) cell lines. The most promising derivative exhibited an IC50 value of 8.21 µM against A549 cells and demonstrated significant apoptosis induction capabilities.

Q & A

Q. What are the optimal synthetic routes for 1-methyl-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine and its derivatives?

The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, alkylation of pyrazolo[3,4-d]pyrimidin-4-amine precursors with propyl halides in dry acetonitrile under reflux yields N-propyl derivatives. Solvent choice (e.g., dichloromethane for isocyanate coupling) and reaction time (12–24 hours) significantly influence yield. Post-synthesis purification via recrystallization (acetonitrile as solvent) ensures product homogeneity .

Q. How can structural characterization of this compound be methodically validated?

Use a combination of IR spectroscopy (to confirm amine and alkyl group vibrations at ~3300 cm⁻¹ and 2900 cm⁻¹, respectively) and ¹H NMR (to resolve methyl and propyl protons at δ 1.0–1.5 ppm and δ 3.3–3.7 ppm). For advanced confirmation, X-ray crystallography (Sheldrick’s SHELXTL software) provides bond-length data and spatial arrangement of substituents .

Q. What in vitro assays are suitable for preliminary biological evaluation?

Standard kinase inhibition assays (e.g., ADP-Glo™) using recombinant kinases (e.g., RET, PDGFR) at 10–100 nM compound concentrations. Cell viability assays (MTT or ATP-lite) in cancer lines (e.g., MCF-7) at 24–72 hours can assess cytotoxicity. Include positive controls (e.g., PP121 for PDGFR inhibition) .

Advanced Research Questions

Q. How can substituent effects on kinase selectivity be systematically analyzed?

Design a library with hydrophobic side chains (e.g., naphthyl, cyclopentyl) at the 3-position and bulky groups (e.g., tert-butyl) at the 1-position. Use docking simulations (AutoDock Vina) to predict binding to kinase ATP pockets. Validate with kinase profiling panels (e.g., 50-kinase panel at 1 µM) to identify selectivity trends. For example, 1-isopropyl derivatives show RET inhibition (IC₅₀ = 100 nM) but minimal activity against VEGFR .

Table 1: Substituent Impact on Kinase Inhibition

Substituent (Position)Target KinaseIC₅₀ (nM)Selectivity Ratio (vs. Off-Targets)
Naphthalen-1-yl (3)TrkB50>100x (vs. Src)
Cyclopentyl (1)PDGFR2050x (vs. EGFR)
Propyl (N)RET10010x (vs. ABL)

Q. How can contradictory biological data across studies be resolved?

Discrepancies in IC₅₀ values may arise from assay conditions (e.g., ATP concentration, incubation time). Standardize protocols using fixed ATP levels (1 mM) and kinase lysis buffer (to minimize interference). Cross-validate with orthogonal assays (e.g., Western blot for phosphorylation inhibition of ERK1/2 in MCF-7 cells) .

Q. What strategies improve CNS penetration for neurotargeting applications?

Introduce polar groups (e.g., oxetane, methoxyethoxy) to enhance solubility while retaining logP < 3. Use PAMPA-BBB assays to predict blood-brain barrier permeability. For example, 3-(6-cyclobutoxynaphthalen-2-yl) derivatives achieve brain/plasma ratios >0.3 in murine models .

Methodological Considerations

Q. How to design multi-step syntheses for complex derivatives?

Combine Suzuki coupling (for aryl/heteroaryl introduction) with Boc deprotection (to free amine groups). For example:

  • Step 1: Suzuki coupling of pyrazolo[3,4-d]pyrimidine with boronic esters.
  • Step 2: Boc deprotection using TFA/DCM.
  • Step 3: Reductive amination for N-alkylation. Monitor intermediates via LC-MS to ensure stepwise fidelity .

Q. What crystallographic techniques resolve ambiguous substituent positions?

Single-crystal X-ray diffraction at 100 K with Mo-Kα radiation (λ = 0.71073 Å) resolves bond angles and torsional strain. For disordered structures, apply SHELXL refinement with twin-law corrections. demonstrates successful resolution of isopropyl and propenyl group orientations .

Data Analysis and Reporting

Q. How to statistically analyze SAR datasets for publication?

Use multivariate regression (e.g., partial least squares) to correlate substituent descriptors (Hammett σ, π-values) with bioactivity. Report p-values for significance and Cliff’s delta for effect size. Include 95% confidence intervals in dose-response curves .

Q. What in vivo models are appropriate for pharmacokinetic studies?

Use Sprague-Dawley rats (IV/oral dosing at 10 mg/kg) for plasma half-life and clearance calculations. For tissue distribution, conduct whole-body autoradiography or LC-MS/MS analysis of homogenized organs. details systemic TrkB inhibition using 1NM-PP1 in F616 mice .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-methyl-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Reactant of Route 2
Reactant of Route 2
1-methyl-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.